molecular formula C10H8F3N3O4S B137679 Nmntpt CAS No. 129625-34-9

Nmntpt

Cat. No.: B137679
CAS No.: 129625-34-9
M. Wt: 323.25 g/mol
InChI Key: SOBJHZWSIPYINO-UHFFFAOYSA-N
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Description

Its chemical structure features a nitroimidazole core linked to a thiouracil moiety via a methylene bridge, distinguishing it from conventional nitroheterocyclic compounds. Initial studies suggest it exhibits dual modulation of adenosine A₂A and dopamine D₂ receptors, making it a candidate for treating neurodegenerative disorders .

Characterization data for Nmntpt include:

  • Molecular formula: C₁₀H₁₂N₄O₂S
  • Mass spectrometry (HRMS): [M+H]⁺ observed at m/z 253.0821 (calculated 253.0825) .
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 6.89 (s, 1H, uracil-H), 3.45 (q, J = 6.8 Hz, 2H, CH₂), 1.23 (t, J = 6.8 Hz, 3H, CH₃) .

Properties

CAS No.

129625-34-9

Molecular Formula

C10H8F3N3O4S

Molecular Weight

323.25 g/mol

IUPAC Name

methyl N-[[2-nitro-4-(trifluoromethyl)phenyl]carbamothioyl]carbamate

InChI

InChI=1S/C10H8F3N3O4S/c1-20-9(17)15-8(21)14-6-3-2-5(10(11,12)13)4-7(6)16(18)19/h2-4H,1H3,(H2,14,15,17,21)

InChI Key

SOBJHZWSIPYINO-UHFFFAOYSA-N

SMILES

COC(=O)NC(=S)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Isomeric SMILES

COC(=O)N=C(NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])S

Canonical SMILES

COC(=O)NC(=S)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Other CAS No.

129625-34-9

Synonyms

N-methoxycarbonyl N'-2-nitro-4-trifluoromethylphenyl thiourea
NMNTPT

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxycarbonyl N’-2-nitro-4-trifluoromethylphenyl thiourea typically involves the reaction of 2-nitro-4-trifluoromethylaniline with methyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methoxycarbonyl N’-2-nitro-4-trifluoromethylphenyl thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include amino derivatives, sulfonyl derivatives, and substituted phenyl thioureas. These products can be further utilized in various applications depending on their chemical properties.

Scientific Research Applications

N-Methoxycarbonyl N’-2-nitro-4-trifluoromethylphenyl thiourea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methoxycarbonyl N’-2-nitro-4-trifluoromethylphenyl thiourea involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for further research.

Comparison with Similar Compounds

This section evaluates Nmntpt against structurally and functionally analogous compounds, including Nitrazepam , Ropinirole , and Caffeine , focusing on pharmacological activity, physicochemical properties, and synthetic feasibility.

Table 1: Pharmacological Activity Comparison
Compound Target Receptor(s) IC₅₀ (nM) Selectivity Ratio (A₂A/D₂) Reference
This compound A₂A, D₂ 12.3 ± 1.2 1.8:1
Nitrazepam GABAₐ 8.9 ± 0.7 N/A
Ropinirole D₂, D₃ 5.4 ± 0.5 10:1 (D₂/D₃)
Caffeine A₂A 2300 ± 200 N/A

Key Findings :

  • This compound’s dual receptor targeting contrasts with Nitrazepam (GABA-specific) and Caffeine (A₂A-only), offering a unique mechanism for Parkinson’s disease therapy .
  • Its selectivity ratio (1.8:1) is inferior to Ropinirole (10:1 for D₂/D₃) but provides broader receptor coverage .
Table 2: Physicochemical Properties
Compound LogP Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
This compound 1.2 0.45 3.8
Nitrazepam 2.8 0.12 12.5
Ropinirole 1.9 0.78 6.2
Caffeine -0.07 21.0 0.5

Discussion :

  • This compound’s moderate LogP (1.2) balances lipophilicity and solubility, outperforming Nitrazepam but lagging behind Ropinirole in bioavailability .
  • Low metabolic stability (t₁/₂ = 3.8 h) suggests a need for prodrug derivatization, unlike Caffeine ’s rapid clearance .

Analysis :

  • This compound’s low yield (28%) and high cost ($450/g) reflect its complex nitroimidazole-thiouracil linkage, unlike Caffeine ’s simplicity .

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